

Application Note: Mass Spectrometry Analysis of Poliumoside and its Metabolites

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Compound of Interest

Compound Name: *Poliumoside*

Cat. No.: *B1254255*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

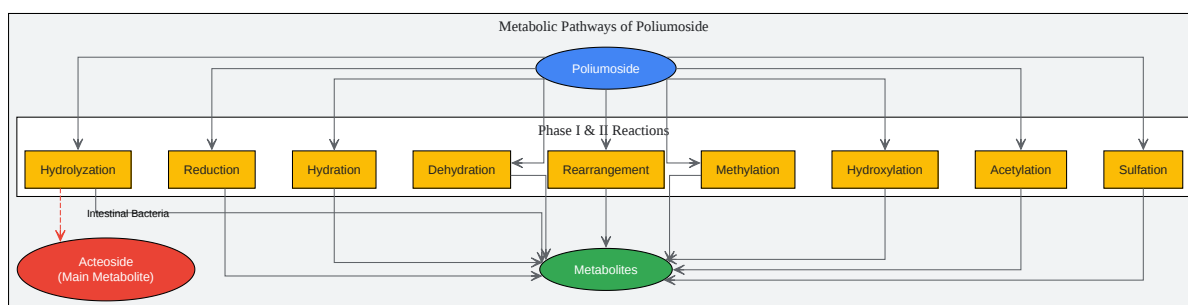
Poliumoside is a phenylethanoid glycoside recognized as the primary active component in several traditional medicinal plants, such as *Callicarpa kwangtungensis* Chun. It exhibits a range of pharmacological activities, including antioxidation, hemostasis, and neuroprotection. Despite its therapeutic potential, the clinical application of **Poliumoside** is hindered by its extremely low oral bioavailability, which is reported to be only 0.69% in rats. Understanding its metabolic fate is therefore critical for its development as a therapeutic agent. This application note provides detailed protocols and data for the analysis of **Poliumoside** and its metabolites using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS), a highly sensitive and selective analytical technique.

Part 1: In Vivo and In Vitro Metabolism of Poliumoside

A systematic investigation into the metabolism of **Poliumoside** was conducted in rats after oral administration. Using a UPLC/Q-TOF-MS method, researchers identified a total of 34 metabolites across different biological matrices: 30 in urine, 17 in plasma, and 4 in bile. The study proposed nine primary metabolic pathways for **Poliumoside** in vivo. Additionally, in vitro studies with rat intestinal bacteria identified acteoside as a main metabolite, highlighting the role of gut microbiota in **Poliumoside**'s metabolism.

The identified metabolic transformations include:

- Rearrangement
- Reduction
- Hydration
- Hydrolyzation
- Dehydration
- Methylation
- Hydroxylation
- Acetylation
- Sulfation



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Caption: Metabolic pathways of **Poliumoside** in vivo.

Part 2: Quantitative Analysis and Pharmacokinetics

A rapid and selective UPLC/Q-TOF-MS method has been developed and validated for the quantification of **Poliumoside** in rat plasma. This method was successfully applied to a pharmacokinetic study following both intravenous and oral administration.

Pharmacokinetic Parameters

The pharmacokinetic properties of **Poliumoside** were investigated in Sprague-Dawley rats. The results indicated rapid absorption but poor overall bioavailability after oral administration. Key parameters are summarized in the table below.

Parameter	Intravenous (10 mg/kg)	Oral (200 mg/kg)	Reference
Tmax (min)	2.00 ± 0.00	25.83 ± 10.84	
Cmax (ng/mL)	9736.33 ± 1342.33	316.33 ± 102.33	
AUC _{0-t} (ng·min/mL)	215408.30 ± 54316.51	49915.00 ± 11520.21	
AUC _{0-∞} (ng·min/mL)	216768.30 ± 54593.75	50990.00 ± 11959.00	
Absolute Bioavailability (F %)	-	0.69	

Data are presented as mean ± standard deviation (n=6).

Part 3: Detailed Experimental Protocols

This section provides the detailed methodologies for sample preparation and instrumental analysis for the quantification of **Poliumoside** in biological matrices.

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